molecular formula C14H11F2NO3 B1428675 Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1001414-50-1

Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B1428675
M. Wt: 279.24 g/mol
InChI Key: KPTBRNBQIFSESB-UHFFFAOYSA-N
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Description

“Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is partially reduced (dihydropyridine) and contains a 2-oxo group (a carbonyl group at the 2-position). The 3-position of the ring is substituted with a carboxylate group, which is esterified with a methyl group. The 1-position of the ring is substituted with a benzyl group, which is further substituted with two fluorine atoms at the 3 and 4 positions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring, the introduction of the 2-oxo group, the substitution at the 1 and 3 positions of the ring, and the esterification of the carboxylate group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the partially reduced pyridine ring, the 2-oxo group, the methyl ester of the carboxylate group, and the 3,4-difluorobenzyl group. The presence of the fluorine atoms would likely influence the electronic properties of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the electron-withdrawing fluorine atoms and the electron-donating methyl group. The carbonyl group and the ester group could potentially undergo a variety of reactions, including nucleophilic addition or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Asymmetric Benzylation

Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is used in the enantioselective benzylation of compounds. Wang et al. (2018) developed a method utilizing a phase-transfer catalyst for asymmetric benzylation, proving useful in the preparation of biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).

Metal-Organic Frameworks (MOFs)

This compound is also pivotal in the synthesis of novel metal-organic frameworks (MOFs). Zhao et al. (2020) utilized it for effectively removing anionic dyes from aqueous solutions, indicating its potential in environmental applications (Zhao, Meng, Liu, Guo, & Jing, 2020).

Modification for Enhanced Biological Activity

Ukrainets et al. (2015) explored the chemical modification of this compound to optimize the biological properties of related molecules. Their research focused on enhancing the analgesic properties, indicating its potential in pharmaceutical research (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis of HIV-1 Inhibitors

Mahajan et al. (2023) developed a method using this compound for preparing HIV-1 integrase strand transfer inhibitors (INSTIs). This highlights its role in developing treatments for infectious diseases (Mahajan, Smith, Hughes, Zhao, & Burke, 2023).

Corrosion Inhibition in Steel

Saady et al. (2018) studied the anti-corrosive behavior of derivatives of this compound in steel, demonstrating its significance in material science and industrial applications (Saady, El-hajjaji, Taleb, Alaoui, Biache, Mahfoud, Alhouari, Hammouti, Chauhan, & Quraishi, 2018).

properties

IUPAC Name

methyl 1-[(3,4-difluorophenyl)methyl]-2-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c1-20-14(19)10-3-2-6-17(13(10)18)8-9-4-5-11(15)12(16)7-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTBRNBQIFSESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731642
Record name Methyl 1-[(3,4-difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

CAS RN

1001414-50-1
Record name Methyl 1-[(3,4-difluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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